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molecular formula C27H18O6 B8531024 Trimesic acid, triphenyl ester CAS No. 7383-70-2

Trimesic acid, triphenyl ester

Cat. No. B8531024
M. Wt: 438.4 g/mol
InChI Key: ZNOKZTBEFWQAHD-UHFFFAOYSA-N
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Patent
US08436118B2

Procedure details

In the reaction, phenyl acetylenecarboxylate 12 is readily obtained by a simple condensation of phenol 11 and propiolic acid 9 using 1,3-dicyclohexylcarbodiimine (DCC), 4-(dimethylamino)pyridine (DMAP), 4-toluenesulfonic acid (TsOH) and Dichloromethane (DCM). Refluxing the obtained phenyl acetylenecarboxylate 12 in DMF for 24 hours under nitrogen yields the cyclotrimerized product of triphenyl benzene-1,3,5-tricarboxylate 13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4])#[CH:2]>CN(C=O)C>[C:1]1([C:3]([O:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:4])[CH:2]=[C:1]([C:3]([O:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:4])[CH:2]=[C:1]([C:3]([O:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:4])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C(=O)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC(=C1)C(=O)OC1=CC=CC=C1)C(=O)OC1=CC=CC=C1)C(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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